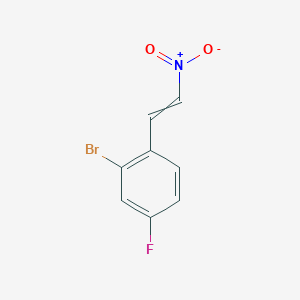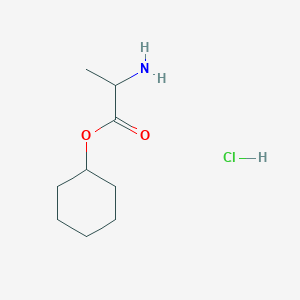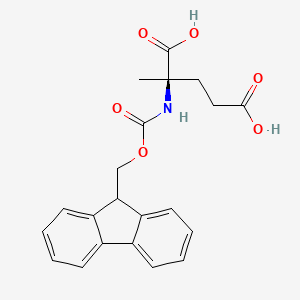![molecular formula C71H87N15O9 B13399527 3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B13399527.png)
3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SEPHACRYL® S-200 is a high-resolution chromatography resin used primarily for size exclusion chromatography. This resin is a cross-linked copolymer of allyl dextran and N,N’-methylene bisacrylamide, which provides it with good rigidity and chemical stability . It is widely used for the purification of proteins, polysaccharides, and other macromolecules by size exclusion chromatography at both laboratory and industrial scales .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of SEPHACRYL® S-200 involves the copolymerization of allyl dextran with N,N’-methylene bisacrylamide. This process results in a highly cross-linked and stable gel matrix . The reaction conditions typically involve the use of aqueous buffers and controlled temperature to ensure the formation of a uniform and stable gel.
Industrial Production Methods
In industrial settings, SEPHACRYL® S-200 is produced in large batches using automated systems that ensure consistency and high quality. The process involves the preparation of a homogeneous slurry of the resin, which is then packed into chromatography columns under controlled conditions to achieve optimal performance .
化学反応の分析
Types of Reactions
SEPHACRYL® S-200 primarily undergoes size exclusion chromatography, which is a physical separation process rather than a chemical reaction. the resin is chemically stable and can withstand a wide range of conditions, including exposure to strong acids and bases .
Common Reagents and Conditions
The resin is compatible with aqueous buffers ranging from pH 2 to 11, and it can withstand strong bases such as 0.2 M sodium hydroxide and strong acids like 0.1 M hydrochloric acid and 1 M acetic acid .
Major Products Formed
Since SEPHACRYL® S-200 is used for size exclusion chromatography, it does not form chemical products. Instead, it separates macromolecules based on their size, allowing for the purification of proteins, polysaccharides, and other macromolecules .
科学的研究の応用
SEPHACRYL® S-200 is widely used in scientific research for the purification of proteins, polysaccharides, and other macromolecules. Its applications include:
Chemistry: Used for the separation and purification of synthetic polymers and other macromolecules.
Biology: Employed in the purification of proteins, nucleic acids, and other biological macromolecules.
Medicine: Utilized in the purification of therapeutic proteins and other biologics.
Industry: Applied in the large-scale purification of industrial enzymes and other bioproducts .
作用機序
SEPHACRYL® S-200 operates based on the principle of size exclusion chromatography. The resin’s cross-linked copolymer matrix creates a network of pores that allow smaller molecules to enter and be delayed, while larger molecules pass through more quickly. This separation is based purely on the size of the molecules, making it an effective method for purifying macromolecules without altering their chemical structure .
類似化合物との比較
SEPHACRYL® S-200 is part of a family of high-resolution chromatography resins, including SEPHACRYL® S-100, S-300, S-400, and S-500. These resins differ in their fractionation ranges, allowing for the separation of molecules of different sizes. SEPHACRYL® S-200 is specifically designed for purifying mid-size proteins, including antibodies and serum proteins .
Similar Compounds
SEPHACRYL® S-100: Used for smaller molecules.
SEPHACRYL® S-300: Suitable for larger molecules.
SEPHACRYL® S-400: Designed for very large molecules.
SEPHACRYL® S-500: Used for the largest molecules.
SEPHACRYL® S-200 stands out due to its versatility and high resolution, making it a preferred choice for many applications in scientific research and industry .
特性
分子式 |
C71H87N15O9 |
|---|---|
分子量 |
1294.5 g/mol |
IUPAC名 |
3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H22N4O2.C19H21N3O3.2C16H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13;1-19(2,3)16-13(20-11-25-16)10-15-18(24)21-14(17(23)22-15)9-12-7-5-4-6-8-12;1-9(2)5-6-13-17-8-11(18-13)7-12-15(21)20-14(10(3)4)16(22)19-12;1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25);4-8,10-11,14H,9H2,1-3H3,(H,21,24)(H,22,23);5,7-8,10,14H,6H2,1-4H3,(H,17,18)(H,19,22)(H,20,21);6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21) |
InChIキー |
XTSCADJWVAAPTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)NC(=CC2=CN=C(N2)CC=C(C)C)C(=O)N1.CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1.CC(C)(C)C1=C(N=CO1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3.CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13399458.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate](/img/structure/B13399459.png)

![9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine](/img/structure/B13399478.png)


![3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)
![N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B13399523.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)
![(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
